Domesticine

描述

属性

CAS 编号 |

476-71-1 |

|---|---|

分子式 |

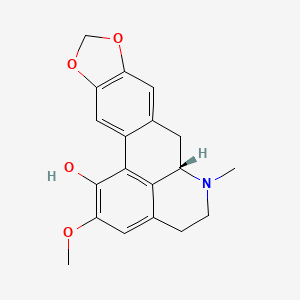

C19H19NO4 |

分子量 |

325.4 g/mol |

IUPAC 名称 |

(12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 |

InChI 键 |

ZMNSHBTYBQNBPV-ZDUSSCGKSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

手性 SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC |

规范 SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

其他CAS编号 |

476-71-1 |

同义词 |

domesticine nordomesticine |

产品来源 |

United States |

科学研究应用

Pharmacological Properties

- Adrenergic Receptor Antagonism : Domesticine has been identified as a selective antagonist for the α1D-adrenoceptor subtype. This selectivity suggests potential applications in treating cardiovascular diseases and disorders mediated by adrenergic signaling pathways .

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including colon cancer cells (HCT-116 and Caco-2). These findings indicate its potential as an anticancer agent .

- Mechanism of Action : The mechanism of action primarily involves binding to specific receptors within cells, influencing signaling pathways related to cell growth and survival. Research emphasizes its interactions with adrenergic receptors, which may contribute to its therapeutic potential in various conditions .

Cardiovascular Diseases

This compound's role as an α1D-adrenoceptor antagonist positions it as a candidate for developing treatments for hypertension and other cardiovascular disorders. Its selectivity for this receptor subtype could lead to fewer side effects compared to non-selective adrenergic antagonists.

Cancer Treatment

The cytotoxic properties of this compound against colon cancer cell lines highlight its potential application in oncology. Further research is warranted to explore its efficacy in vivo and its mechanisms of action against different cancer types.

Traditional Medicine

Nandina domestica, the primary source of this compound, has a long history in traditional Chinese medicine for treating respiratory issues and other ailments. Modern studies support these traditional uses by demonstrating various pharmacological activities, including anti-inflammatory and antioxidant effects .

Case Studies

准备方法

Reaction Mechanism

Domesticine is synthesized via a benzyne intermediate generated from halogenated precursors. A key method involves treating 1-(2-bromo-4,5-methylenedioxybenzyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinoline with sodium amide (NaNH₂) in liquid ammonia. The benzyne intermediate undergoes cyclization, forming the bicyclic framework characteristic of this compound.

Key steps :

Optimization and Yield

-

Temperature : −33°C (boiling ammonia) ensures controlled reactivity.

-

Catalysts : Potassium ferricyanide enhances regioselectivity, reducing byproducts.

-

Yield : 45–60% in lab-scale reactions, improving to >75% with continuous flow reactors in industrial settings.

Supercritical Fluid Extraction from Nandina domestica

Extraction Protocol

This compound is isolated from Nandina domestica fruits using supercritical CO₂ with polar entrainers:

Industrial Scalability

-

Alkalization : Lime milk (Ca(OH)₂) pretreatment enhances alkaloid solubility.

-

Decolorization : Activated carbon removes pigments without degrading this compound.

Total Synthesis via Multi-Step Organic Reactions

Retrosynthetic Strategy

This compound’s synthesis is achieved through:

Critical Reaction Conditions

-

Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

-

Chiral resolution : Racemic mixtures are separated via HPLC with cellulose-based columns.

Industrial-Scale Production

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and reduced reaction time (≤1 hour vs. 24 hours batch).

-

Purity : >98% achieved via in-line HPLC monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。